An In-Depth Technical Guide to the Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one from Aniline
An In-Depth Technical Guide to the Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one from Aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-hydrazino-3-phenylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, aniline. The synthesis involves a multi-step sequence, including the formation of key intermediates such as anthranilic acid and N-phenylanthranilic acid, followed by cyclization and subsequent hydrazinolysis. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters influencing reaction outcomes. The content is structured to offer both a high-level strategic understanding and granular, actionable laboratory instructions for researchers in organic synthesis and drug discovery.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial activities, have established them as privileged scaffolds in drug development. The target molecule, 2-hydrazino-3-phenylquinazolin-4(3H)-one, incorporates a reactive hydrazine moiety, making it a valuable synthon for the elaboration of more complex derivatives and for the construction of novel bioactive agents.
This guide details a rational and efficient synthetic route commencing from aniline. The strategic disconnection of the target molecule reveals a pathway that leverages well-established and robust chemical transformations. The synthesis is presented in a logical progression, with each step supported by mechanistic insights and practical considerations to ensure reproducibility and high yields.
Overall Synthetic Strategy
The synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one from aniline can be conceptualized as a three-stage process. The initial stage focuses on the construction of the foundational N-phenylanthranilic acid intermediate. The second stage involves the crucial cyclization step to form the quinazolinone ring system. The final stage introduces the hydrazine functionality at the C2 position.
Caption: Overall synthetic workflow from aniline to the target compound.
Stage 1: Synthesis of N-Phenylanthranilic Acid
The initial phase of the synthesis is dedicated to the preparation of N-phenylanthranilic acid, a critical building block. This can be achieved through a two-step sequence starting from aniline.
Step 1.1: Synthesis of Anthranilic Acid from Aniline
While aniline can be directly converted to anthranilic acid through various methods, a common laboratory-scale approach involves the Hofmann rearrangement of phthalimide, which itself can be synthesized from phthalic anhydride and ammonia. A more direct, albeit multi-step, industrial process involves the acylation of aniline, followed by halogenation and subsequent carbonylation. For the purpose of this guide, we will consider the synthesis of anthranilic acid from phthalimide, which is readily prepared from phthalic anhydride.
A well-established method for the synthesis of anthranilic acid is the Hofmann degradation of phthalimide. This reaction proceeds via the formation of an N-bromoamide intermediate, which rearranges to an isocyanate, followed by hydrolysis to yield the desired 2-aminobenzoic acid.
Causality Behind Experimental Choices: The use of sodium hypobromite, generated in situ from bromine and sodium hydroxide, is a classic and effective reagent for the Hofmann rearrangement. The reaction is typically carried out at low temperatures to control the exothermicity and ensure the stability of the intermediate species.
Step 1.2: Synthesis of N-Phenylanthranilic Acid
The synthesis of N-phenylanthranilic acid is most effectively achieved through an Ullmann condensation reaction. This involves the copper-catalyzed coupling of anthranilic acid with an aryl halide, typically bromobenzene or chlorobenzene.
Causality Behind Experimental Choices: The Ullmann condensation is a powerful method for the formation of C-N bonds. The use of a copper catalyst, often in the form of copper powder or copper(I) salts, is essential for the reaction to proceed. A base, such as potassium carbonate, is required to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group. The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or under solvent-free conditions with ultrasound irradiation to enhance the reaction rate.
Stage 2: Cyclization to Form the Quinazolinone Ring
With N-phenylanthranilic acid in hand, the next critical step is the construction of the quinazolinone core. This is commonly achieved by first forming a benzoxazinone intermediate, which is then reacted with a nitrogen nucleophile.
Step 2.1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
The cyclization of N-phenylanthranilic acid to form the corresponding benzoxazinone can be accomplished by treatment with a dehydrating agent, most commonly acetic anhydride. This reaction proceeds through the formation of a mixed anhydride, followed by intramolecular acylation of the secondary amine.
Causality Behind Experimental Choices: Acetic anhydride serves as both a reagent and a solvent in this transformation. The reaction is typically heated to drive the cyclization to completion. The resulting benzoxazinone is often used directly in the next step without extensive purification due to its reactivity.
Stage 3: Introduction of the Hydrazine Moiety
The final stage of the synthesis involves the introduction of the hydrazine group at the C2 position of the quinazolinone ring.
Step 3.1: Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one
The conversion of the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate to the final product is achieved by reaction with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the desired 2-hydrazino-3-phenylquinazolin-4(3H)-one.
Causality Behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily reacts with the benzoxazinone intermediate. The reaction is typically carried out in a protic solvent such as ethanol and may require heating to ensure complete conversion. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
An alternative approach involves the synthesis of 2-chloro-3-phenylquinazolin-4(3H)-one, which can then be reacted with hydrazine hydrate to yield the target compound.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylanthranilic Acid
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To a solution of anthranilic acid (1.0 eq) in a suitable solvent (e.g., water or DMF), add potassium carbonate (1.5-2.0 eq) and a catalytic amount of copper powder or copper(I) iodide (0.05-0.1 eq).
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Add bromobenzene (1.1-1.2 eq) to the mixture.
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Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure N-phenylanthranilic acid.
Protocol 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
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Suspend N-phenylanthranilic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).
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Heat the mixture to reflux for 2-3 hours.
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Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
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The resulting crude 2-phenyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification.
Protocol 3: Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one
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Dissolve the crude 2-phenyl-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol.
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Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution.
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Heat the reaction mixture to reflux for 4-6 hours.
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Cool the reaction mixture to room temperature. The product should precipitate out of the solution.
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Filter the solid, wash with cold ethanol, and dry to obtain 2-hydrazino-3-phenylquinazolin-4(3H)-one.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Aniline | C₆H₇N | 93.13 | -6 | Colorless liquid |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 146-148 | White to off-white solid |
| N-Phenylanthranilic Acid | C₁₃H₁₁NO₂ | 213.23 | 182-184 | White to pale yellow solid |
| 2-Hydrazino-3-phenylquinazolin-4(3H)-one | C₁₄H₁₂N₄O | 252.27 | 188-190 | White to pale yellow solid |
Mechanistic Insights
The key transformations in this synthesis are governed by fundamental principles of organic chemistry.
Caption: Key mechanistic steps in the synthesis.
The Ullmann condensation is believed to proceed via an oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.
The formation of the quinazolinone ring from the benzoxazinone intermediate is a classic example of a nucleophilic acyl substitution followed by an intramolecular condensation. The more nucleophilic terminal nitrogen of hydrazine attacks the carbonyl, leading to a ring-opened intermediate which then cyclizes to the thermodynamically stable quinazolinone ring system.
Conclusion
This technical guide has outlined a robust and well-documented synthetic route to 2-hydrazino-3-phenylquinazolin-4(3H)-one starting from aniline. By breaking down the synthesis into logical stages and providing detailed experimental insights, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications. The described protocols are based on established chemical principles and offer a reliable pathway to access this important molecular scaffold. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved yields and more sustainable synthetic processes.
References
- A new method for the synthesis of 2-substituted-3-(phenylamino)-dihydroquinazolin-4(1H)-ones was developed; isatoic anhydride, phenylhydrazine and aldehyde using bentonite as catalyst in aqueous media under ultrasonic irradiation. This procedure showed good functional group tolerance. 3. Physical properties of 4(3H)-quinazolinones. (Source: SciSpace)
- A highly efficient and straightforward one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been achieved through a domino three-component assembly reaction of
